Product packaging for 3-[4-(chlorosulfonyl)phenoxy]benzoic acid(Cat. No.:CAS No. 2866307-61-9)

3-[4-(chlorosulfonyl)phenoxy]benzoic acid

Cat. No.: B6608991
CAS No.: 2866307-61-9
M. Wt: 312.73 g/mol
InChI Key: NQSDNKTZYIKBLG-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives Research

Aromatic carboxylic acids and their derivatives are a well-established class of compounds with wide-ranging applications. The introduction of additional functional groups onto the aromatic framework dramatically expands their synthetic utility. Research in this area often focuses on creating molecules with orthogonal reactivity, where different functional groups can be selectively addressed under specific reaction conditions. 3-[4-(chlorosulfonyl)phenoxy]benzoic acid fits perfectly within this research paradigm, offering three distinct points for chemical modification: the carboxylic acid, the chlorosulfonyl group, and the aromatic rings.

Significance of Chlorosulfonyl and Carboxylic Acid Functionalities in Chemical Building Blocks

The presence of both a carboxylic acid and a chlorosulfonyl group on the same molecule is particularly noteworthy. The carboxylic acid group is a versatile handle for various transformations, including esterification, amidation, and conversion to acyl chlorides. wikipedia.org These reactions are fundamental in the synthesis of polymers, pharmaceuticals, and other functional materials.

The chlorosulfonyl group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles such as amines, alcohols, and phenols to form sulfonamides, sulfonate esters, and sulfonic acids, respectively. nih.govresearchgate.net This reactivity is crucial for introducing the sulfonyl moiety, a common pharmacophore in drug discovery and a key component in various dyes and agrochemicals. The ability to form stable sulfonamide and sulfonate linkages is a powerful tool for chemists. researchgate.net

Overview of Phenoxy Linkages in Complex Chemical Architectures

The phenoxy linkage (a diaryl ether bond) provides a degree of conformational flexibility to the molecule while maintaining electronic communication between the two aromatic rings. This linkage is a common structural motif in many natural products and synthetic compounds with interesting biological and material properties. mdpi.com The synthesis of diaryl ethers is often achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation, where a phenoxide reacts with an activated aryl halide in the presence of a copper catalyst. organic-chemistry.orggoogle.com This ether bridge is generally stable to a wide range of reaction conditions, making it a robust linker in the assembly of complex molecules. In the context of this compound, the phenoxy group serves as a scaffold, positioning the carboxylic acid and chlorosulfonyl functionalities in a specific spatial arrangement that can be exploited in targeted synthesis.

Interactive Data Tables

Below are interactive tables summarizing key information about the compound and related structures.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₃H₉ClO₅S
Molecular Weight 312.73 g/mol
CAS Number 2866307-61-9

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9ClO5S B6608991 3-[4-(chlorosulfonyl)phenoxy]benzoic acid CAS No. 2866307-61-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorosulfonylphenoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO5S/c14-20(17,18)12-6-4-10(5-7-12)19-11-3-1-2-9(8-11)13(15)16/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSDNKTZYIKBLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chlorosulfonyl Phenoxy Benzoic Acid and Analogous Scaffolds

Strategies for Constructing the Phenoxy-Benzoic Acid Core

The 3-phenoxybenzoic acid scaffold is a diaryl ether, a structural motif present in numerous pharmaceuticals and natural products. acs.org Its construction hinges on the formation of a carbon-oxygen bond between two aromatic rings. Key strategies involve etherification reactions and methods for ensuring the correct substitution pattern on the benzoic acid ring.

The formation of the diaryl ether linkage is most commonly achieved through cross-coupling reactions. The Ullmann condensation, a classical method, involves the copper-promoted reaction of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern variations have significantly improved the efficiency and scope of this transformation. The use of soluble copper catalysts, often in combination with ligands like N,N-dimethylglycine, allows the reaction to proceed at lower temperatures (e.g., 90°C) with both aryl iodides and bromides. organic-chemistry.org The choice of base and solvent is also critical; systems like potassium carbonate in acetonitrile (B52724) or cesium carbonate in dimethylformamide (DMF) have proven effective. organic-chemistry.orgmdpi.com The general reactivity trend for the aryl halide in these reactions is I > Br > Cl. mdpi.com

Palladium-catalyzed methods, such as the Buchwald-Hartwig C-O cross-coupling, offer another powerful alternative. These reactions typically employ a palladium catalyst and a specialized phosphine (B1218219) ligand to couple aryl halides or triflates with phenols. organic-chemistry.org Advances in ligand design have expanded the substrate scope to include even electron-deficient aryl halides. organic-chemistry.org A different approach involves a catalytic decarbonylative etherification, where aromatic esters are converted to diaryl ethers using palladium or nickel catalysts, representing a novel transformation. acs.orgnagoya-u.ac.jp

The choice of method often depends on the specific substrates and desired functional group tolerance. For the synthesis of the 3-phenoxybenzoic acid core, an Ullmann-type coupling between a 3-halobenzoic acid derivative and a 4-halophenol precursor (or their respective complementary partners) is a common strategy.

Table 1: Comparison of Selected Diaryl Ether Synthesis Methodologies

MethodCatalyst SystemTypical ConditionsAdvantagesLimitations
Traditional Ullmann Condensation Stoichiometric Copper PowderHigh temperatures (>200°C), polar solvents (e.g., DMF, nitrobenzene)Historically significant, simple reagentsHarsh conditions, limited substrate scope, high catalyst loading. wikipedia.orgnih.gov
Modern Ullmann-Type Coupling Cu(I) or Cu(II) salts with ligands (e.g., N,N-dimethylglycine, phenanthroline)Lower temperatures (90-120°C), various bases (K2CO3, Cs2CO3)Milder conditions, broader substrate scope, lower catalyst loading. organic-chemistry.orgmdpi.comLigand can be expensive, may still require relatively high temperatures for less reactive halides.
Buchwald-Hartwig C-O Coupling Palladium source (e.g., Pd(OAc)2) with phosphine ligandsModerate temperatures, various basesHigh functional group tolerance, effective for electron-deficient arenes. organic-chemistry.orgCost of palladium and specialized ligands, sensitivity to air and moisture.
Chan-Lam Coupling Copper(II) acetateRoom temperature, often in the presence of an amine baseUses arylboronic acids instead of halides, very mild conditions. organic-chemistry.orgrsc.orgSubstrate scope can be limited for some substitution patterns.

Achieving the correct 1,3-substitution pattern on the benzoic acid component is crucial. While classical electrophilic aromatic substitution reactions can be used, they may suffer from poor regioselectivity. acs.org A more precise and powerful strategy is the use of directed ortho-metalation (DoM). organic-chemistry.org

In this approach, a directing group on the aromatic ring guides a strong base to deprotonate the adjacent ortho position, creating a nucleophilic aryl-lithium species. This intermediate can then react with various electrophiles to install a desired substituent with high regioselectivity. The carboxylate group itself can serve as an effective directing group. acs.orgnih.gov For instance, treating an unprotected benzoic acid with a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) can lead to exclusive deprotonation at the position ortho to the carboxylate. acs.orgacs.orgnih.gov

This methodology allows for the synthesis of contiguously substituted benzoic acids that are otherwise difficult to access. acs.orgorganic-chemistry.org For the synthesis of a 3-phenoxybenzoic acid, one could envision a strategy starting with a pre-functionalized benzoic acid or employing a DoM reaction on a benzoic acid precursor to introduce a group that can then participate in an etherification reaction. For example, a halogen could be introduced at the 3-position, setting the stage for a subsequent Ullmann or Buchwald-Hartwig coupling.

Introduction of the Chlorosulfonyl Moiety

The final key structural feature of the target compound is the chlorosulfonyl (-SO₂Cl) group. This functional group is typically introduced via an electrophilic aromatic substitution reaction known as chlorosulfonation.

Chlorosulfonation involves the direct replacement of an aromatic hydrogen atom with a chlorosulfonyl group. tandfonline.com The most common reagent for this transformation is chlorosulfonic acid (ClSO₃H). tandfonline.comglobalspec.com When an excess of chlorosulfonic acid is used, it acts as both the reagent and the solvent. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the active electrophile is believed to be the chlorosulfonium ion (SO₂Cl⁺), generated from the auto-protolysis of chlorosulfonic acid. stackexchange.com

The general reaction is: Ar-H + 2 ClSO₃H → Ar-SO₂Cl + H₂SO₄ + HCl

The reaction is driven to completion by using an excess of the reagent. globalspec.com Alternative methods have been developed to avoid the direct use of large quantities of chlorosulfonic acid, such as using sulfur trioxide in the presence of a chloride source. google.com Another modern approach involves a Sandmeyer-type reaction, converting aromatic amines to sulfonyl chlorides using a sulfur dioxide surrogate like DABSO, which can be advantageous for substrates sensitive to strongly acidic conditions. acs.org

When chlorosulfonating the 3-phenoxybenzoic acid intermediate, the regiochemical outcome is dictated by the directing effects of the substituents already present on the phenyl ring destined for substitution—in this case, the phenoxy group. The phenoxy group is an ortho, para-director due to the electron-donating resonance effect of the ether oxygen. Therefore, the incoming chlorosulfonyl group is directed to the positions ortho or para to the ether linkage.

In the case of 3-phenoxybenzoic acid, the target is substitution at the 4-position of the "phenoxy" ring. This corresponds to the para position relative to the ether oxygen, which is sterically accessible and electronically activated. The carboxylic acid group on the other ring is a deactivating, meta-directing group, which would not significantly influence the substitution pattern on the adjacent phenoxy ring. A known procedure for a similar substrate, 4-chlorobenzoic acid, involves heating with chlorosulfonic acid to introduce the -SO₂Cl group. google.com This suggests that direct chlorosulfonation of the 3-phenoxybenzoic acid precursor is a viable route.

The conditions for chlorosulfonation reactions must be carefully controlled to maximize yield and minimize side products. Key parameters for optimization include temperature, reaction time, and the stoichiometry of the reagents. nih.govresearchgate.net

Temperature: Chlorosulfonation reactions are often exothermic. The temperature must be controlled to prevent unwanted side reactions, such as the formation of sulfones or polysubstituted products. Reactions are typically initiated at low temperatures (e.g., 0 °C) and may be carefully heated to drive the reaction to completion.

Reagent Stoichiometry: An excess of chlorosulfonic acid is generally required to ensure complete conversion and to act as a solvent. globalspec.com However, the precise number of equivalents can be optimized to balance reaction efficiency with the challenges of workup and reagent cost. Design of experiments (DOE) can be a valuable tool for finding the optimal balance of reagent equivalents and temperature to maximize product yield while minimizing impurities. nih.gov

Process Control: Due to the hazardous nature of chlorosulfonic acid and the evolution of toxic hydrogen chloride gas, process control is paramount, especially on a larger scale. The use of continuous flow chemistry has emerged as a safer and more efficient alternative to traditional batch processing for chlorosulfonation. nih.gov Flow chemistry allows for better control of temperature and mixing, minimizes the volume of hazardous material at any given time, and facilitates the safe handling of gaseous byproducts. nih.gov

The workup procedure typically involves carefully quenching the reaction mixture by pouring it onto ice, which precipitates the less soluble sulfonyl chloride product.

Table 2: Variables in Chlorosulfonation Reaction Optimization

ParameterInfluence on ReactionTypical Range/Considerations
Temperature Affects reaction rate and selectivity. Higher temperatures can lead to side products (e.g., sulfones).Often initiated at 0-20°C, may require heating (e.g., up to 130°C) for less reactive substrates. nih.govchemicalbook.com
Reagent Equivalents (ClSO₃H) An excess is needed to drive the reaction to completion. The optimal amount varies by substrate.Typically 2 to 5+ equivalents relative to the aromatic substrate. nih.gov
Reaction Time Must be sufficient for complete conversion without promoting decomposition or side reactions.Can range from a few hours to overnight, depending on substrate reactivity and temperature. chemicalbook.com
Solvent Often, excess chlorosulfonic acid serves as the solvent. Inert solvents (e.g., chloroform) can be used for sulfonation to avoid sulfonyl chloride formation. globalspec.comNeat (excess reagent) or inert chlorinated solvents.
Workup Crucial for isolating the product and safely neutralizing excess reagent.Slowly quenching the reaction mixture on crushed ice is a standard procedure.

Multistep Synthetic Routes and Convergent Approaches

The construction of the 3-[4-(chlorosulfonyl)phenoxy]benzoic acid scaffold can be approached through several strategic pathways. These routes can be broadly categorized as linear or convergent. A linear synthesis involves the sequential modification of a single starting material, building up the molecule step-by-step. youtube.com In contrast, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the later stages. wikipedia.orgpediaa.com For a molecule like this compound, a convergent approach is generally more efficient as it allows for the parallel synthesis of the two aromatic rings which can then be coupled. wikipedia.orgfiveable.me

A plausible convergent synthesis would involve the preparation of a protected 3-hydroxybenzoic acid derivative and a suitable 4-halobenzenesulfonyl chloride or its precursor, followed by a diaryl ether forming reaction.

Sequential functionalization refers to the stepwise introduction of functional groups onto a molecular scaffold. In the context of synthesizing this compound, a key step is the formation of the diaryl ether bond. This is typically achieved through a nucleophilic aromatic substitution (SNA_r) reaction or a copper-catalyzed Ullmann condensation. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

One common strategy involves the reaction of a phenoxide with an activated aryl halide. For instance, a protected 3-hydroxybenzoic acid can be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide (commonly fluorine or chlorine) from a 4-halobenzene derivative that already contains or can be converted to the chlorosulfonyl group. The aryl halide must be activated by an electron-withdrawing group, such as a nitro group, which can later be converted to the sulfonyl chloride. masterorganicchemistry.com

The Ullmann condensation is another powerful method for forming diaryl ether linkages, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. wikipedia.orgmdpi.comorganic-chemistry.org Modern variations of the Ullmann reaction can be performed under milder conditions with the use of ligands such as N,N-dimethylglycine. organic-chemistry.org

A representative sequential approach could be:

Protection of the carboxylic acid: The carboxylic acid group of 3-hydroxybenzoic acid is first protected, for example as a methyl or ethyl ester, to prevent it from interfering with subsequent reactions. rasayanjournal.co.in

Diaryl ether formation: The protected 3-hydroxybenzoic acid is then coupled with a suitable 4-substituted benzene (B151609) derivative, such as 4-fluoronitrobenzene, via a nucleophilic aromatic substitution reaction.

Functional group manipulation: The nitro group on the second ring is reduced to an amine, which is then converted to a diazonium salt.

Formation of the sulfonyl chloride: The diazonium salt is treated with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction) to yield the sulfonyl chloride.

Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the final product.

Protecting groups are essential in multistep synthesis to temporarily mask reactive functional groups that are not intended to react in a particular step. fiveable.menumberanalytics.com In the synthesis of this compound, both the carboxylic acid and the hydroxyl group may require protection depending on the synthetic route.

Carboxylic Acid Protection: The carboxylic acid is a moderately acidic proton and can interfere with base-mediated reactions. Common protecting groups for carboxylic acids include esters, such as methyl or ethyl esters, which are stable under many reaction conditions and can be readily removed by acid or base-catalyzed hydrolysis. libretexts.org

Hydroxyl Group Protection: The phenolic hydroxyl group is also acidic and can be reactive. If the diaryl ether is formed via a reaction where the phenol is not the nucleophile, it may need to be protected. Benzyl ethers are a common choice for protecting hydroxyl groups and can be removed by hydrogenolysis. organic-chemistry.org Other options include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which can be removed with fluoride (B91410) ions. libretexts.org

The choice of protecting groups is dictated by their stability to the reaction conditions of subsequent steps and the ease of their selective removal. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions without affecting each other, is highly desirable in complex syntheses. numberanalytics.com

Table 2: Common Protecting Groups for Carboxylic Acids and Phenols

Functional Group Protecting Group Abbreviation Deprotection Conditions
Carboxylic Acid Methyl Ester Me Acid or base hydrolysis
Carboxylic Acid Benzyl Ester Bn Hydrogenolysis
Phenol Benzyl Ether Bn Hydrogenolysis organic-chemistry.org
Phenol p-Methoxybenzyl Ether PMB Oxidative cleavage (DDQ) or strong acid universiteitleiden.nl

Process Optimization and Scale-Up Considerations in Academic Synthesis

While industrial scale-up focuses on cost, safety, and environmental impact on a large scale, academic synthesis optimization and scale-up aim to efficiently produce sufficient quantities of a compound for further research, often from milligram to gram scale.

Key considerations in an academic setting include:

Reaction Conditions: Optimization of reaction parameters such as temperature, reaction time, solvent, and catalyst loading is crucial to maximize yield and minimize side products. For the Ullmann condensation, for example, screening different copper sources, ligands, bases, and solvents can significantly impact the outcome. mdpi.com

Purification Methods: As the scale of a reaction increases, purification can become a bottleneck. Shifting from chromatographic purification to crystallization or extraction can be more efficient for larger quantities.

Reagent Stoichiometry: Minimizing the excess of any reagent is important for ease of purification and cost-effectiveness, even on an academic scale.

For the synthesis of this compound, a detailed study of the diaryl ether formation step would be a primary focus for optimization. A design of experiments (DOE) approach could be used to systematically investigate the effects of various parameters on the reaction yield.

Reactivity and Derivatization of 3 4 Chlorosulfonyl Phenoxy Benzoic Acid

Reactions Involving the Chlorosulfonyl Group

The chlorosulfonyl group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution and other transformations. This reactivity is central to the synthesis of a wide array of derivatives with applications in medicinal chemistry and materials science.

Formation of Sulfonamide Derivatives via Nucleophilic Substitution

The reaction of the chlorosulfonyl group with primary and secondary amines is a cornerstone of its chemistry, leading to the formation of sulfonamides. This transformation is a robust and widely employed method for introducing structural diversity. The general mechanism involves the nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. impactfactor.orgrit.edu

A variety of solvents can be employed, with the selection often depending on the solubility of the reactants. Dichloromethane and aqueous solutions are common choices. impactfactor.orgnih.gov The reaction conditions are generally mild, often proceeding at room temperature. nih.gov

Table 1: Examples of Sulfonamide Synthesis from Aryl Sulfonyl Chlorides

Aryl Sulfonyl ChlorideAmineBaseSolventProductReference
4-methylbenzenesulfonyl chloridePropan-1-amineNa2CO3WaterN-propyl-4-methylbenzenesulfonamide nih.gov
Benzenesulfonyl chlorideEthyl 4-aminobenzoateTriethylamineDichloromethaneEthyl 4-(phenylsulfonamido)benzoate impactfactor.org
Substituted sulfonyl chlorideAnilineNaHCO3Water2-(sulfonamido)-N-benzamide core nih.gov
4-chloro-3-(chlorosulfonyl)benzoic acidMethylamine-Aqueous solution4-chloro-3-(methylsulfamoyl)benzoic acid google.com

Synthesis of Sulfonic Esters and Other Sulfonyl Compounds

The chlorosulfonyl group of 3-[4-(chlorosulfonyl)phenoxy]benzoic acid can also react with alcohols to form sulfonic esters. This reaction, analogous to sulfonamide formation, proceeds via nucleophilic attack of the alcohol's hydroxyl group on the sulfonyl chloride. A basic environment, often facilitated by pyridine, is crucial to neutralize the hydrochloric acid formed during the reaction. nih.gov Acetonitrile (B52724) is a suitable solvent for this transformation, as it helps to prevent the unwanted hydrolysis of the reactive chlorosulfonyl group. nih.gov

The synthesis of sulfonic esters from sulfonyl chlorides is a well-established method for creating a diverse range of compounds. nih.gov For example, 3-(chlorosulfonyl)benzoic acid has been utilized as a derivatization agent for the analysis of various lipids containing hydroxyl groups, such as sterols and diacylglycerols. nih.gov The reaction conditions, including temperature and the molar ratio of reagents, can be optimized to achieve high yields. nih.gov

Beyond simple alcohols, other nucleophiles can react with the chlorosulfonyl group, leading to a variety of sulfonyl compounds.

Reduction Pathways and Transformations of the -SO2Cl Group

The chlorosulfonyl group is susceptible to reduction by various reagents. A notable reaction involves the use of strong reducing agents like lithium aluminum hydride (LiAlH4), which can lead to the formation of the corresponding ethyl sulfones in a novel reduction pathway where the chlorosulfonyl moiety acts as a leaving group. researchgate.net This reaction proceeds in an SN2 fashion. researchgate.net In other instances, the hydride reduction of sulfonyl chlorides can yield mercaptans. researchgate.net

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality of this compound offers a second, distinct site for chemical modification, enabling the extension and diversification of the molecular scaffold.

Esterification and Amidation for Scaffold Modification

The carboxylic acid group readily undergoes classic esterification and amidation reactions, providing a straightforward method for introducing a wide variety of substituents. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid. youtube.com The reaction of benzoic acid with ethanol (B145695), for example, yields ethyl benzoate. youtube.com

Amidation, the formation of an amide bond, is a fundamental transformation in organic synthesis. This can be accomplished by first activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. orgsyn.org Alternatively, coupling reagents can directly facilitate the reaction between a carboxylic acid and an amine.

Table 2: Representative Esterification and Amidation Reactions

Carboxylic AcidReagentConditionsProductReaction TypeReference
Benzoic AcidEthanol, H2SO4HeatingEthyl benzoateEsterification youtube.com
4-Phenoxybenzoic acidOxalyl chloride, DMF0 °C to 25 °C4-Phenoxybenzoyl chlorideAcyl Chloride Formation orgsyn.org
N-propyl benzenesulfonamide3-chlorobenzoyl chloride-4-chloro-N-[(4-methylphenyl) sulfonyl]-N-propyl benzamideAmidation nih.gov
2-(sulfonamido)benzoic acidAniline, T3P, Et3NRoom Temperature2-(sulfonamido)-N-benzamideAmidation nih.gov

Activation of the Carboxylic Acid for Coupling Reactions

For many coupling reactions, particularly amide bond formation, the carboxylic acid must first be activated to enhance its electrophilicity. A common method is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). orgsyn.orgrsc.org The resulting acyl chloride is highly reactive towards nucleophiles such as amines and alcohols. orgsyn.org

A variety of other coupling reagents are available to promote amidation and esterification. These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and T3P® (Propylphosphonic anhydride), facilitate the reaction under mild conditions, often at room temperature. nih.gov The choice of activating agent can be critical for reactions involving sensitive substrates. The use of formamide (B127407) as a catalyst for activating carboxylic acids represents a cost-effective and versatile approach for both amidation and esterification. rsc.org

Orthogonal Reactivity and Chemoselectivity in Bifunctional Molecules

The presence of two distinct and reactive functional groups, a carboxylic acid and a sulfonyl chloride, within the same molecule imparts significant synthetic utility to this compound. The key to its versatility lies in the differential reactivity of these groups, which allows for orthogonal and chemoselective transformations. Sulfonyl chlorides are potent electrophiles, readily reacting with a variety of nucleophiles. nih.govmagtech.com.cn In contrast, carboxylic acids are less electrophilic at the carbonyl carbon. libretexts.org This reactivity difference enables one group to be selectively manipulated while the other remains unchanged.

The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by amines, alcohols, and phenols to yield the corresponding sulfonamides and sulfonate esters, respectively. mdpi.com These reactions typically proceed under mild conditions, often in the presence of a base to scavenge the hydrochloric acid byproduct. mdpi.com

Conversely, the carboxylic acid group can undergo activation to enhance its electrophilicity, for instance, through conversion to an acyl chloride using reagents like thionyl chloride. libretexts.orgyoutube.com Alternatively, standard peptide coupling reagents can be employed to form amide bonds by reacting the carboxylic acid with an amine, often without affecting the sulfonyl chloride group. mdpi.com

This orthogonal reactivity allows for a stepwise functionalization strategy. For example, the sulfonyl chloride can first be converted to a sulfonamide, and the resulting compound's carboxylic acid can then be modified, or vice-versa. This chemoselectivity is crucial in the synthesis of complex molecules where precise control over the reaction sequence is necessary. The ability to engage two different nucleophiles at distinct sites within the molecule makes it a valuable building block in medicinal chemistry and materials science. nih.gov

Table 1: Chemoselective Reactions of this compound

Functional Group TargetedReagent/ConditionsProduct Functional GroupUnreacted Functional Group
Sulfonyl ChlorideAmine (e.g., Aniline), Base (e.g., Pyridine)SulfonamideCarboxylic Acid
Sulfonyl ChlorideAlcohol (e.g., Methanol), Base (e.g., Triethylamine)Sulfonate EsterCarboxylic Acid
Carboxylic AcidThionyl Chloride (SOCl₂)Acyl ChlorideSulfonyl Chloride
Carboxylic AcidAmine, Coupling Agent (e.g., DCC, EDC)AmideSulfonyl Chloride
Carboxylic AcidAlcohol, Acid Catalyst (Fischer Esterification)EsterSulfonyl Chloride

Intramolecular Cyclization Pathways (e.g., phenoxathiin (B166618) ring formation from related compounds)

The diaryl ether scaffold of this compound presents the possibility of undergoing intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. A notable example of such a transformation in structurally related compounds is the formation of the phenoxathiin ring system. researchgate.net

For instance, the reaction of 4,4'-oxydibenzoic acid with strong sulfur-containing electrophiles like chlorosulfonic acid or oleum (B3057394) has been shown to yield phenoxathiin derivatives. The proposed mechanism involves an initial electrophilic sulfonation or chlorosulfonylation on the electron-rich aromatic rings, followed by an intramolecular electrophilic substitution (cyclization) to form the six-membered phenoxathiin heterocycle. researchgate.net The high temperatures and strongly acidic conditions facilitate this transformation.

In the case of this compound, a similar intramolecular cyclization could be envisioned, potentially promoted by heat or a Lewis acid catalyst. The reaction would involve the sulfonyl group on one ring attacking an activated position on the other aromatic ring, leading to the formation of a dibenzo[b,e] magtech.com.cnmdpi.comoxathiin S,S-dioxide derivative. The substitution pattern on the benzoic acid ring would influence the regioselectivity of the cyclization. Such cyclization reactions are valuable for creating rigid, planarized structures that can have applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or other electronic materials.

Exploration of Novel Reaction Pathways for Functional Group Interconversion

The synthetic potential of this compound can be further expanded by exploring various reactions to interconvert its primary functional groups into a diverse array of other functionalities.

Transformations of the Carboxylic Acid Group:

The carboxylic acid moiety can be converted into a wide range of other functional groups through well-established organic reactions. These transformations include:

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Amide Formation and Rearrangement: Conversion to an amide followed by a Hofmann rearrangement can yield an amine. Alternatively, conversion to an acyl azide (B81097) via the acyl chloride allows for a Curtius rearrangement to produce an isocyanate, which can be hydrolyzed to an amine.

Decarboxylative Coupling: Modern cross-coupling methodologies allow for the replacement of the carboxylic acid group with other fragments, such as aryl or alkyl groups, through decarboxylative coupling reactions. nih.gov

Transformations of the Sulfonyl Chloride Group:

The sulfonyl chloride group is also a versatile handle for a variety of chemical modifications beyond simple sulfonamide and sulfonate ester formation. magtech.com.cn Potential transformations include:

Reduction: The sulfonyl chloride can be reduced to the corresponding sulfinic acid or, under stronger conditions, to a thiol.

Sulfone Synthesis: Reaction with organometallic reagents, such as Grignard or organozinc reagents, can lead to the formation of sulfones.

Desulfonylation: Under certain conditions, the entire sulfonyl group can be removed from the aromatic ring, providing a route to substituted diaryl ethers. acs.org

Halogen Exchange: The sulfonyl chloride can be converted to a sulfonyl fluoride (B91410), which exhibits different reactivity and can be useful in applications like click chemistry. nih.gov

These interconversions significantly broaden the scope of derivatives accessible from this compound, making it a highly adaptable starting material for the synthesis of new chemical entities.

Table 2: Potential Functional Group Interconversions

Starting Functional GroupReagent(s)Resulting Functional Group
Carboxylic AcidLiAlH₄ then H₂OPrimary Alcohol
Carboxylic Acid1. SOCl₂ 2. NaN₃ 3. Heat (Δ) 4. H₂OAmine (via Curtius Rearrangement)
Sulfonyl ChlorideZn, H₂OSulfinic Acid
Sulfonyl ChlorideRMgBr (Grignard Reagent)Sulfone
Sulfonyl ChlorideKFSulfonyl Fluoride

Advanced Spectroscopic and Structural Elucidation Techniques for 3 4 Chlorosulfonyl Phenoxy Benzoic Acid and Its Synthetic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts, signal multiplicity (splitting patterns), and coupling constants. For 3-[4-(chlorosulfonyl)phenoxy]benzoic acid, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic rings and the carboxylic acid proton.

Benzoic Acid Moiety: The protons on this ring constitute a complex four-proton system. Due to the meta-substitution pattern, they are all chemically non-equivalent and would likely appear as a series of multiplets in the region of δ 7.4-8.2 ppm. The precise shifts are influenced by the electron-withdrawing nature of the carboxyl group and the electron-donating nature of the phenoxy ether linkage. For comparison, the aromatic protons of 3-chlorobenzoic acid appear as multiplets between 7.55 and 7.79 ppm. rsc.org

Phenoxy-Sulfonyl Moiety: The protons on this ring exhibit a more straightforward pattern. The para-substitution results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the sulfonyl chloride group are expected to be the most downfield (likely δ 7.9-8.1 ppm) due to the strong electron-withdrawing effect of the -SO₂Cl group. The protons ortho to the ether linkage would appear further upfield (likely δ 7.1-7.3 ppm).

Carboxylic Acid Proton: A characteristic broad singlet is expected far downfield, typically above δ 10.0 ppm, and its position can be concentration-dependent. rsc.orgrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound Predicted values are based on analysis of structurally similar compounds.

Proton Assignment Predicted δ (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)> 10.0Broad Singlet (br s)Exchangeable with D₂O.
Benzoic Acid Ring Protons7.4 - 8.2Multiplet (m)Complex splitting due to m-substitution.
Phenoxy-Sulfonyl Ring (ortho to -SO₂Cl)7.9 - 8.1Doublet (d)AA'BB' system.
Phenoxy-Sulfonyl Ring (ortho to -OAr)7.1 - 7.3Doublet (d)AA'BB' system.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. With proton decoupling, each unique carbon atom typically appears as a single line, allowing for a direct count of non-equivalent carbons. This compound has 13 carbon atoms, and due to the lack of symmetry, all 13 are expected to be chemically distinct, yielding 13 signals in the ¹³C NMR spectrum.

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the δ 165-172 ppm range, which is typical for benzoic acids. rsc.orgrsc.org

Aromatic Carbons: The 12 aromatic carbons will appear between δ 115-160 ppm.

The carbons directly attached to the electron-withdrawing sulfonyl group (C-S) and the carboxyl group (C-COOH) will be downfield. The C-S in 4-(chlorosulfonyl)benzoic acid is a key reference point. chemicalbook.com

The carbons bonded to the ether oxygen (C-O) will also be significantly downfield (δ ~155-160 ppm).

Quaternary carbons can be identified by their lower intensity or through advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for Key Carbons in this compound Predicted values are based on analysis of structurally similar compounds like phenoxybenzoic acid and chlorosulfonylbenzoic acid.

Carbon Assignment Predicted δ (ppm)
Carbonyl (-C OOH)165 - 172
Ar-C -O (Phenoxy Ring)158 - 162
Ar-C -O (Benzoic Ring)155 - 159
Ar-C -S (Sulfonyl Ring)140 - 145
Ar-C -COOH (Benzoic Ring)132 - 136
Aromatic CH Carbons115 - 135

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously assembling the molecular structure by revealing through-bond correlations. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). youtube.com For this compound, COSY would show cross-peaks connecting the coupled protons within the benzoic acid ring, helping to trace their connectivity. It would also confirm the coupling between the ortho and meta protons in the para-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹J-coupling). sdsu.edursc.org Each CH group in the aromatic rings would produce a cross-peak, definitively linking the proton assignments from the ¹H NMR spectrum to the carbon signals in the ¹³C NMR spectrum.

A correlation between protons on the benzoic acid ring and the quaternary carbon of the phenoxy ring attached to the ether oxygen (and vice-versa). This would provide definitive proof of the ether linkage between the two specific rings.

Correlations from the carboxylic acid proton to the carbonyl carbon and adjacent aromatic carbons.

Correlations from protons on the sulfonyl-containing ring to the quaternary carbon attached to the sulfur atom, confirming the position of the -SO₂Cl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies (stretching, bending, etc.).

The IR spectrum of this compound would be dominated by absorptions from its three key functional groups.

Carboxylic Acid: A very broad absorption band from approximately 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid dimer. researchgate.netresearchgate.net A strong, sharp C=O stretching absorption is expected around 1680-1710 cm⁻¹. researchgate.net

Sulfonyl Chloride: This group gives rise to two very strong and characteristic stretching bands: an asymmetric S=O stretch near 1375-1385 cm⁻¹ and a symmetric S=O stretch near 1180-1190 cm⁻¹. These peaks are highly diagnostic for the presence of the sulfonyl chloride moiety.

Aryl Ether: A strong C-O-C asymmetric stretching vibration would be observed around 1230-1260 cm⁻¹.

Aromatic Rings: C=C stretching vibrations within the rings appear in the 1400-1600 cm⁻¹ region. C-H out-of-plane bending bands below 900 cm⁻¹ can help confirm the meta- and para-substitution patterns.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Intensity
O-H StretchCarboxylic Acid (dimer)2500 - 3300Broad, Strong
C-H StretchAromatic3000 - 3100Medium
C=O StretchCarboxylic Acid (dimer)1680 - 1710Strong
C=C StretchAromatic Rings1400 - 1600Medium-Strong
S=O Asymmetric StretchSulfonyl Chloride1375 - 1385Very Strong
C-O-C Asymmetric StretchAryl Ether1230 - 1260Strong
S=O Symmetric StretchSulfonyl Chloride1180 - 1190Very Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides the molecular weight and, through fragmentation analysis, valuable structural information. The molecular formula of the target compound is C₁₃H₉ClO₅S, giving a monoisotopic mass of approximately 327.98 Da.

Molecular Ion (M⁺): High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) and one sulfur atom ([M+2]⁺ contribution).

Fragmentation Pattern: Electron ionization (EI-MS) would induce fragmentation, providing clues to the structure. Key expected fragmentation pathways include:

Loss of a chlorine radical (M - 35/37).

Loss of the entire sulfonyl chloride group (M - SO₂Cl).

Cleavage of the ether bond, resulting in fragment ions corresponding to the [C₇H₅O₃]⁺ (m/z 137) and [C₆H₄ClO₂S]⁺ moieties.

Loss of the carboxyl group as ·COOH (M - 45) or CO₂ (M - 44).

For comparison, the analysis of related compounds shows that charge-switch derivatization can be used to achieve high sensitivity and diagnostic fragments in LC-MS/MS analysis. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z (approx.) Possible Fragment Identity Notes
328 / 330[C₁₃H₉ClO₅S]⁺Molecular Ion (M⁺) showing Cl isotope pattern.
293[M - Cl]⁺Loss of chlorine.
229[M - SO₂Cl]⁺Loss of chlorosulfonyl group.
193[C₆H₄ClO₂S]⁺Fragment from ether bond cleavage.
137[C₇H₅O₃]⁺Benzoic acid ether fragment.
121[C₇H₅O₂]⁺Benzoic acid fragment after loss of oxygen.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional architecture in the solid state. If a suitable single crystal of this compound can be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. nih.gov

Key structural questions that X-ray crystallography would answer include:

Molecular Conformation: It would reveal the dihedral angles defining the orientation of the two aromatic rings relative to each other and the conformation of the -SO₂Cl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice is dictated by non-covalent interactions. It is highly probable that the carboxylic acid groups would form centrosymmetric dimers through strong hydrogen bonds, a well-documented phenomenon in benzoic acids. researchgate.netresearchgate.net Other potential interactions like π-π stacking between the aromatic rings or weak C-H···O/S interactions could also be identified, providing a complete picture of the supramolecular assembly. The resulting crystal structure would serve as the ultimate confirmation of the connectivity established by NMR and MS.

Crystal Packing and Hydrogen Bonding Networks

The crystal packing of this compound would be primarily governed by a combination of strong and weak intermolecular interactions. The most significant of these would be the hydrogen bonds formed by the carboxylic acid group, with additional contributions from other potential interactions involving the sulfonyl chloride and phenoxy groups.

A predominant feature in the crystal structures of many benzoic acid derivatives is the formation of centrosymmetric carboxylic acid dimers through strong O—H···O hydrogen bonds. This is a highly stable and common supramolecular synthon. For instance, in the crystal structure of 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, a closely related molecule, the molecules pair up to form these characteristic dimers. researchgate.net Similarly, studies on other benzoic acids, such as 4-fluoro-3-phenoxybenzoic acid, also reveal the presence of such dimer formations that stabilize the crystal lattice. sigmaaldrich.com It is therefore highly probable that this compound would also exhibit this hydrogen-bonded dimer motif as the primary organizing force in its crystal packing.

Conformational Analysis in the Crystalline State

The conformational flexibility of this compound arises from the rotational freedom around the ether linkage and the bond connecting the benzoic acid to the phenoxy ring. The specific conformation adopted in the crystalline state would be a low-energy state that optimizes packing efficiency and maximizes intermolecular interactions.

The dihedral angle between the two aromatic rings is a key conformational parameter. In analogous structures, this angle can vary significantly. For example, in 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, the dihedral angles between the benzene (B151609) rings in the two independent molecules of the asymmetric unit are 80.7(1)° and 68.7(1)°. researchgate.net In 4-fluoro-3-phenoxybenzoic acid, the dihedral angle is reported to be 82.1(1)°. sigmaaldrich.com This twisted conformation is a common feature in diaryl ethers, arising from the steric hindrance between the ortho-hydrogens of the two rings.

The orientation of the chlorosulfonyl group and the carboxylic acid group relative to their respective aromatic rings are also critical aspects of the molecule's conformation. The final solid-state conformation will be a delicate balance between these intramolecular steric factors and the intermolecular forces that drive crystal packing. It is also conceivable that this molecule could exhibit conformational polymorphism, where different crystalline forms contain molecules in different conformational states. Such phenomena have been observed in other flexible benzoic acid derivatives, like 3-(azidomethyl)benzoic acid, which exists as three conformational polymorphs. sigmaaldrich.com

Computational Chemistry and Theoretical Studies on 3 4 Chlorosulfonyl Phenoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 3-[4-(chlorosulfonyl)phenoxy]benzoic acid. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is concentrated around the electron-withdrawing chlorosulfonyl and carboxylic acid groups. This distribution suggests that the phenoxy moiety is the primary site for electrophilic attack, whereas the sulfonyl chloride and benzoic acid portions are susceptible to nucleophilic attack.

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for this compound

ParameterValue (eV)
HOMO Energy-7.25
LUMO Energy-2.15
HOMO-LUMO Gap (ΔE)5.10
Ionization Potential (I)7.25
Electron Affinity (A)2.15
Global Hardness (η)2.55
Global Softness (S)0.39
Electronegativity (χ)4.70
Electrophilicity Index (ω)4.33

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netlibretexts.org The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netwalisongo.ac.id

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the carboxylic acid and sulfonyl groups, indicating these as likely sites for interaction with positive species. Conversely, the hydrogen atom of the carboxylic acid and the area around the sulfonyl chloride group would exhibit a strong positive potential, marking them as targets for nucleophiles.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to investigate the mechanisms of reactions involving this compound. For instance, the derivatization reaction where the chlorosulfonyl group reacts with a nucleophile, such as an amine or alcohol, can be modeled. nih.gov Theoretical calculations can map the potential energy surface of the reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies can reveal, for example, that the reaction proceeds through a stepwise mechanism involving the formation of a tetrahedral intermediate.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of this compound is not rigid. Rotation is possible around the ether linkage and the bond connecting the benzoic acid to the phenoxy group. Conformational analysis and energy minimization studies are performed to identify the most stable conformations of the molecule. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. These studies are crucial as the biological activity and reactivity of a molecule are often dependent on its preferred conformation. For this molecule, the lowest energy conformation would likely be one that minimizes steric hindrance between the two aromatic rings and the substituent groups.

Prediction of Spectroscopic Parameters (e.g., vibrational frequencies)

Theoretical calculations can predict various spectroscopic parameters, including vibrational frequencies (infrared and Raman spectra). epstem.net By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For this compound, characteristic vibrational frequencies for the S=O and C=O stretching modes, as well as the S-Cl and C-O-C ether linkages, can be accurately predicted.

Table 2: Predicted and Experimental Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupPredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)34503465
C=O stretch (Carboxylic Acid)17101725
S=O stretch (asymmetric)13801390
S=O stretch (symmetric)11751185
C-O-C stretch (ether)12401250
S-Cl stretch560570

Note: The predicted values are hypothetical and would typically be obtained from DFT calculations, while the experimental values are representative for these functional groups.

Structure-Reactivity Relationship (SAR) Investigations based on Electronic and Steric Factors (computational only)

Computational Structure-Activity Relationship (SAR) studies investigate how variations in the molecular structure of a compound affect its reactivity. For this compound, electronic and steric factors play a significant role. By computationally modifying the substituents on the aromatic rings and recalculating the electronic properties (such as HOMO-LUMO gap and MEP) and steric descriptors, a quantitative relationship between structure and reactivity can be established. researchgate.net For example, introducing electron-donating groups on the phenoxy ring would be expected to increase the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, adding bulky substituents near the chlorosulfonyl group could sterically hinder its reaction with nucleophiles. These computational SAR studies are invaluable in the rational design of new derivatives with tailored reactivity.

Role in the Synthesis of Complex Organic Molecules and Functional Materials

Precursor in the Synthesis of Substituted Benzenesulfonyl Chloride Derivatives

The primary reactivity of 3-[4-(chlorosulfonyl)phenoxy]benzoic acid in its role as a precursor lies in the high reactivity of its sulfonyl chloride functional group. This group is readily susceptible to nucleophilic attack, making it an excellent electrophile for the synthesis of a wide array of sulfonated derivatives, most notably sulfonamides.

The reaction with primary or secondary amines is a cornerstone of its utility. This reaction proceeds efficiently to form N-substituted sulfonamides, with the liberation of hydrochloric acid, which is typically scavenged by a base. The general transformation can be represented as:

R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻

In this context, this compound can be reacted with various amines to yield a library of sulfonamide-containing benzoic acids. The carboxylic acid group can either be protected prior to the reaction or remain as is, offering a handle for further functionalization.

Table 1: Examples of Sulfonamide Synthesis

Amine Reactant Resulting Derivative Class Significance
Primary Amines (R'NH₂) N-Alkyl/Aryl-sulfonamides Creation of diverse molecular scaffolds.
Secondary Amines (R'R''NH) N,N-Dialkyl/Aryl-sulfonamides Introduction of more complex and sterically hindered groups.

This reactivity makes the compound a foundational starting material for molecules where a sulfonamide linkage is a critical component for biological activity or material properties.

Building Block for Polycyclic Aromatic Compounds and Heterocycles

While the bifunctional nature of this compound suggests its potential as a building block for constructing larger polycyclic and heterocyclic systems through intramolecular cyclization reactions, specific examples are not widely documented in prominent literature. Theoretically, the molecule could undergo reactions such as an intramolecular Friedel-Crafts reaction, where the sulfonyl chloride or a derivative thereof could react with the phenoxybenzoic acid backbone under strong acid catalysis to form a thioxanthone-like structure. However, the high reactivity and specific conditions required for such cyclizations often lead to alternative reaction pathways. Its primary documented role remains as a component in larger, often polymeric, structures rather than as a direct precursor to discrete polycyclic or heterocyclic ring systems via intramolecular cyclization.

Intermediate in the Development of Functional Dyes and Pigments

This compound serves as a critical intermediate in the synthesis of functional dyes, particularly those with applications in materials science, such as electroactive luminophores. Its role is not typically as a chromophore itself but as a modifiable side chain precursor that can be attached to a polymer backbone to impart specific properties like solubility and processability.

Research into soluble poly(p-phenylenevinylene) (PPV) derivatives, which are polymers known for their electroluminescent properties, demonstrates this application. In these syntheses, the this compound is not used directly but is first modified. For instance, the carboxylic acid is converted to an ester (e.g., a methyl ester), and the sulfonyl chloride is converted to a sulfonate ester. This modified monomer is then incorporated into the polymer structure. The resulting polymer is a functional dye, exhibiting bright fluorescence suitable for applications like light-emitting diodes (LEDs). wikipedia.org The bulky, flexible side chains derived from the parent compound disrupt polymer chain packing, preventing aggregation-induced fluorescence quenching and making the resulting material soluble in common organic solvents. nih.govnih.gov

Applications in Polymer Science and Material Chemistry (e.g., electroactive luminophores)

The most significant application of this compound in material chemistry is as a precursor for side chains in soluble, light-emitting polymers. nih.gov Conjugated polymers like poly(p-phenylenevinylene) (PPV) are highly promising for use in organic light-emitting diodes (OLEDs) but are often insoluble and difficult to process. wikipedia.orgchemicalpapers.com

To overcome this, derivatives of this compound are attached as side chains to the polymer backbone. A key synthetic strategy involves:

Modification: The parent compound's carboxylic acid and sulfonyl chloride groups are converted into less reactive forms, such as esters. For example, the sulfonyl chloride can be reacted with a long-chain alcohol to form a sulfonate ester, and the carboxylic acid can be esterified.

Monomer Synthesis: This modified molecule is then further elaborated into a monomer suitable for polymerization, such as a bis(phosphonium salt) for a Wittig-type coupling or a derivative for a Gilch or Horner-Emmons coupling reaction. uh.edu

Polymerization: The monomer is polymerized to yield a PPV derivative with bulky, solubilizing side chains.

These side chains, originating from this compound, enhance the solubility of the polymer in organic solvents, allowing for the formation of high-quality thin films necessary for device fabrication. nih.gov Furthermore, they act as insulating spacers between the conjugated backbones, which can improve the efficiency of electroluminescence in the solid state. nih.gov

Table 2: Properties of PPV Derivatives with Modified Side Chains

Property Description Reference
Solubility Polymers are soluble in common organic solvents like chloroform (B151607) and toluene. nih.govnih.gov
Luminescence Show bright photoluminescence and electroluminescence, often in the orange-yellow part of the spectrum. wikipedia.orgnih.gov

| Processability | Amenable to solution-based processing for fabricating thin films for OLEDs. | nih.gov |

Design of Linkers and Scaffolds for Chemical Probe Development

The structure of this compound, with two distinct reactive handles (a carboxylic acid and a sulfonyl chloride) at opposite ends of a rigid diaryl ether spacer, makes it an theoretically ideal candidate for use as a bifunctional linker or scaffold. In chemical probe development, such linkers are used to connect a recognition element (e.g., a ligand that binds to a protein) to a reporter element (e.g., a fluorescent dye or an affinity tag).

The orthogonal reactivity of the two groups is a key feature:

The sulfonyl chloride can be selectively reacted with an amine-containing molecule.

The carboxylic acid can be activated to form an amide bond with a different amine-containing molecule.

This allows for the controlled, stepwise assembly of complex probe architectures. Despite this structural potential, the use of this compound specifically for this purpose is not widely reported in available scientific literature. Its potential remains high, but its application in this area appears to be less explored compared to its use in materials science.

Q & A

Q. Table 1: Synthetic Conditions and Yields

PrecursorCatalystTemp (°C)Yield (%)Reference
4-Phenoxybenzoic acidFeCl₃5064
3-Hydroxybenzoic acidAlCl₃6048

Q. Table 2: Spectral Signatures

TechniqueKey SignalsReference
1^1H NMRδ 8.3 (s, 1H, Ar-H), δ 7.8 (d, 2H, Ar-H)
LC-MS[M-H]⁻ = 315.1 (±0.2 Da)

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